N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide: This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .
Biology: In biological research, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating infections and other diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This interaction is mediated by the compound’s unique chemical structure, which allows it to fit into the active sites of target molecules .
Comparison with Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-trifluoromethylphenyl isothiocyanate
- Piperazinyl benzimidazoles
Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in various scientific fields .
Properties
Molecular Formula |
C18H12ClF3N4O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H12ClF3N4O2/c19-11-6-5-9(7-10(11)18(20,21)22)23-16(28)14-8-15(27)25-17-24-12-3-1-2-4-13(12)26(14)17/h1-7,14H,8H2,(H,23,28)(H,24,25,27) |
InChI Key |
IEDDLDGVLZFXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.